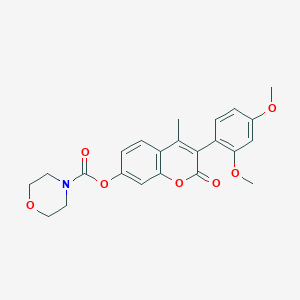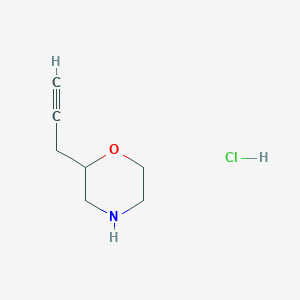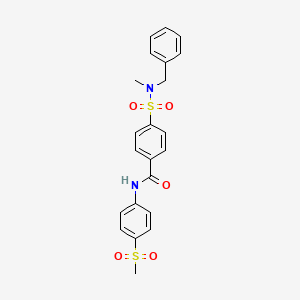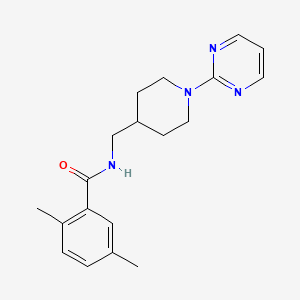
2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide” likely contains a nitrophenyl group, a phenylhydrazine group, and a carbothioamide group. These functional groups are common in organic chemistry and are often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the nitrophenyl, phenylhydrazine, and carbothioamide groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall structure .Chemical Reactions Analysis
Compounds containing nitrophenyl groups are often involved in reduction reactions. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of reducing agents such as sodium borohydride or hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, nitrophenyl groups are known to be electron-withdrawing, which could affect the compound’s reactivity .Applications De Recherche Scientifique
1. Structural Analysis and Synthesis
2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide and its derivatives have been explored in various structural analysis and synthetic applications. For instance, the reaction of related compounds in boiling ethanol with hydrochloric acid led to the synthesis of structurally similar compounds (Kariuki et al., 2022). These compounds are often characterized using techniques like X-ray diffraction and magnetic resonance spectroscopy.
2. Biological Activities and Antioxidant Properties
Some derivatives of this compound have been studied for their biological activities, including DNA-binding, antioxidant, and cytotoxic activities. For example, certain ruthenium(II) carbonyl complexes with benzaldehyde 4-phenyl-3-thiosemicarbazones showed significant antioxidant activity against DPPH radical and exhibited cytotoxicity against cancer cell lines (Sampath et al., 2013).
3. Chemical Sensing and Spectrophotometric Applications
In spectrophotometric applications, derivatives of this compound have been used for the simultaneous determination of metals like copper, cobalt, nickel, and iron in foodstuffs and vegetables (Moghadam et al., 2016). These compounds show sensitivity and selectivity in complex formation with these metals, which is useful for analytical purposes.
4. Corrosion Inhibition
Thiosemicarbazide derivatives, including those structurally similar to this compound, have been investigated as corrosion inhibitors for metals like mild steel in acidic solutions. Studies have demonstrated their effectiveness in inhibiting corrosion, with their inhibition efficiencies showing dependence on certain quantum chemical parameters (Ebenso et al., 2010).
5. Pharmacodynamic Significance
Some indole-2,3-dione derivatives, synthesized from reactions involving compounds related to this compound, have shown potential as eco-friendly fungicides and bactericides with pharmacodynamic significance (Singh & Nagpal, 2005).
Mécanisme D'action
Target of Action
Compounds containing the nitrophenyl group have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of nitrophenyl compounds often involves interactions with specific cellular targets, leading to changes in cellular function. For example, some nitrophenyl compounds have been found to inhibit certain enzymes, thereby affecting the metabolic pathways within the cell .
Biochemical Pathways
Nitrophenyl compounds can affect various biochemical pathways. For instance, some nitrophenyl compounds have been found to inhibit the catalytic reduction of aromatic nitro-derivatives .
Pharmacokinetics
The pharmacokinetics of nitrophenyl compounds can vary widely depending on their specific chemical structure. Some nitrophenyl compounds have been found to have good drug-likeness and metabolic stability, suggesting favorable ADME properties .
Result of Action
The result of the action of nitrophenyl compounds can vary depending on their specific targets and mode of action. For example, some nitrophenyl compounds have been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against certain viruses .
Action Environment
The action, efficacy, and stability of nitrophenyl compounds can be influenced by various environmental factors. For example, the rate of catalytic reduction of aromatic nitro-derivatives by nitrophenyl compounds can be influenced by the size and structure of the active nanoparticles .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-nitroanilino)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-8-6-11(7-9-12)15-16-13(20)14-10-4-2-1-3-5-10/h1-9,15H,(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKCYOPIUMBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)

![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2691324.png)





![3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine](/img/structure/B2691333.png)

